![molecular formula C13H20N6O B174994 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol CAS No. 158982-16-2](/img/structure/B174994.png)
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol, also known as MPEP, is a compound that has been extensively studied in scientific research. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is widely distributed in the central nervous system. We will also explore future directions for MPEP research.
Mecanismo De Acción
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol is a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking the activity of mGluR5, 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol reduces the excitability of neurons and inhibits the release of glutamate, the primary excitatory neurotransmitter in the brain.
Efectos Bioquímicos Y Fisiológicos
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has a number of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and oxidative stress markers in the brain, suggesting that it may have neuroprotective properties. 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific targeting of this receptor. 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol research. One area of interest is the development of more selective and potent mGluR5 antagonists. Another area of research is the investigation of the potential therapeutic applications of 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol for neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and cognitive-enhancing effects of 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol.
Métodos De Síntesis
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol can be synthesized using a multi-step process. The first step involves the protection of the amino group of 2-aminoethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield (tert-butyldimethylsilyl)oxyethylamine. The second step involves the reaction of (tert-butyldimethylsilyl)oxyethylamine with 9-methylguanine to produce 2-[[9-methyl-6-(tert-butyldimethylsilyloxy)purin-2-yl]amino]ethanol. The final step involves the deprotection of the tert-butyldimethylsilyl group using tetra-n-butylammonium fluoride (TBAF) to yield 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol.
Aplicaciones Científicas De Investigación
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has been extensively studied in scientific research, particularly in the field of neuroscience. It has been found to have potential therapeutic applications for a variety of neurological and psychiatric disorders, including Parkinson's disease, epilepsy, anxiety, depression, and addiction. 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has also been shown to improve cognitive function and memory in animal models.
Propiedades
Número CAS |
158982-16-2 |
|---|---|
Nombre del producto |
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol |
Fórmula molecular |
C13H20N6O |
Peso molecular |
276.34 g/mol |
Nombre IUPAC |
2-[[9-methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol |
InChI |
InChI=1S/C13H20N6O/c1-9(2)4-5-14-11-10-12(19(3)8-16-10)18-13(17-11)15-6-7-20/h4,8,20H,5-7H2,1-3H3,(H2,14,15,17,18) |
Clave InChI |
JABAKGBVYOEODD-UHFFFAOYSA-N |
SMILES |
CC(=CCNC1=C2C(=NC(=N1)NCCO)N(C=N2)C)C |
SMILES canónico |
CC(=CCNC1=C2C(=NC(=N1)NCCO)N(C=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



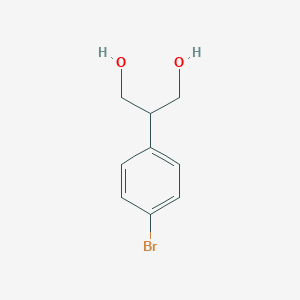
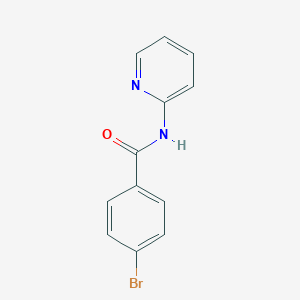
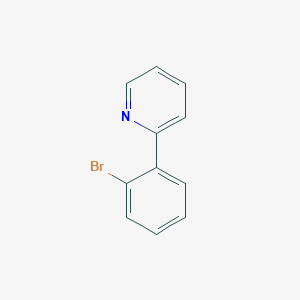
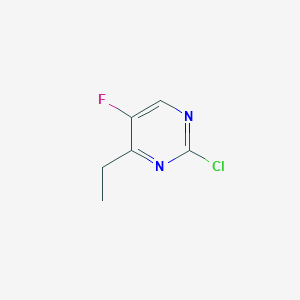
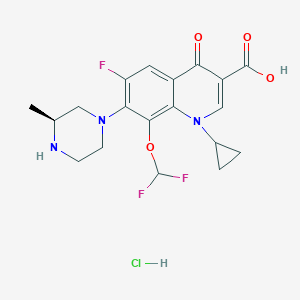
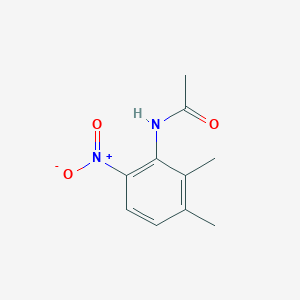
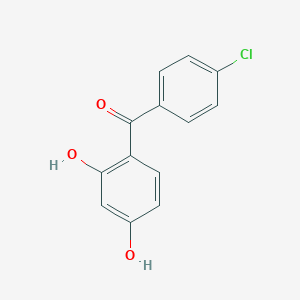
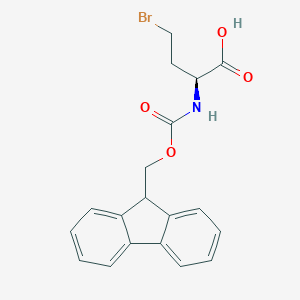
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)
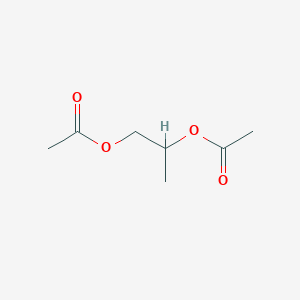
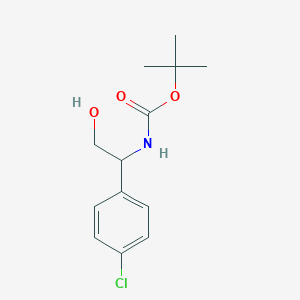
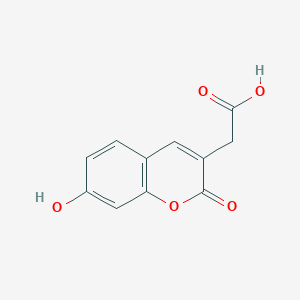
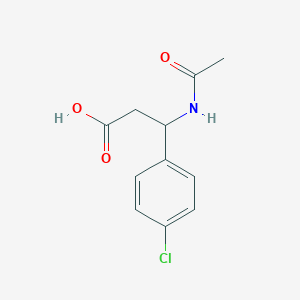
![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)